(5-amino-2-tert-butyl-4-cyano-2-fluorofuran-3(2H)-ylidene)propanedinitrile
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Overview
Description
5-Amino-2-(tert-butyl)-4-cyano-2-fluoro-3(2H)-furanylidene(cyano)methyl cyanide: is a complex organic compound featuring multiple functional groups, including amino, cyano, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-(tert-butyl)-4-cyano-2-fluoro-3(2H)-furanylidene(cyano)methyl cyanide typically involves multi-step organic reactions. One common approach includes the reaction of 2-aminophenol with aldehydes in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under argon atmosphere . The reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) and exposed to blue LED light for 24 hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP, potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydride (NaH), various nucleophiles like amines or thiols
Major Products:
Oxidation: Nitro derivatives
Reduction: Primary amines
Substitution: Substituted furanyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 5-amino-2-(tert-butyl)-4-cyano-2-fluoro-3(2H)-furanylidene(cyano)methyl cyanide involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity to enzymes and receptors. The fluoro group can enhance the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds share the amino group and are used in similar applications in organic and medicinal chemistry.
Benzoxazoles: Featuring a similar heterocyclic structure, benzoxazoles are used in drug discovery and industrial applications.
Imidazoles: Another class of heterocycles with comparable synthetic routes and applications.
Uniqueness: 5-Amino-2-(tert-butyl)-4-cyano-2-fluoro-3(2H)-furanylidene(cyano)methyl cyanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C12H11FN4O |
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Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-(5-amino-2-tert-butyl-4-cyano-2-fluorofuran-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H11FN4O/c1-11(2,3)12(13)9(7(4-14)5-15)8(6-16)10(17)18-12/h17H2,1-3H3 |
InChI Key |
PURWANMJENJSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C(=C(C#N)C#N)C(=C(O1)N)C#N)F |
Origin of Product |
United States |
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